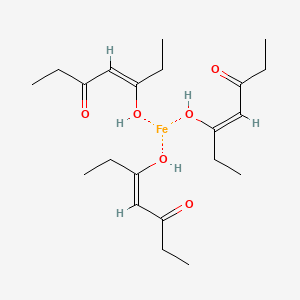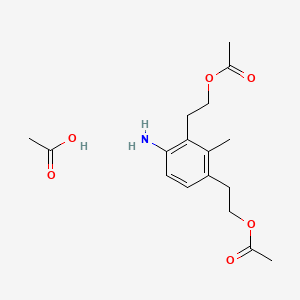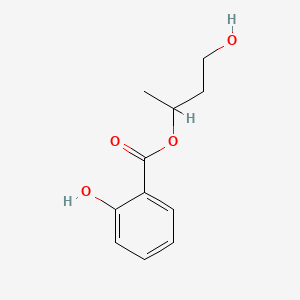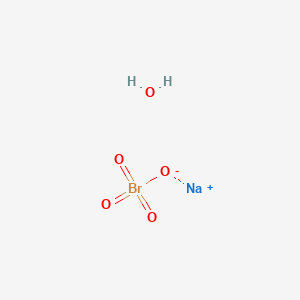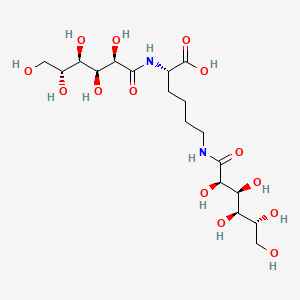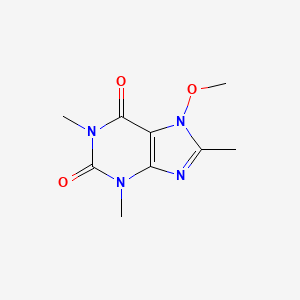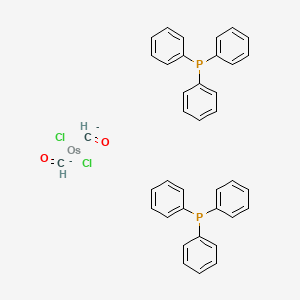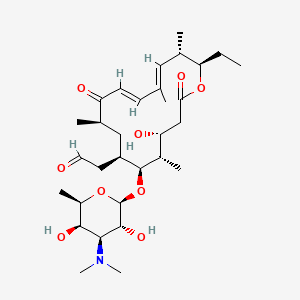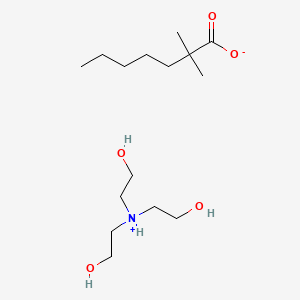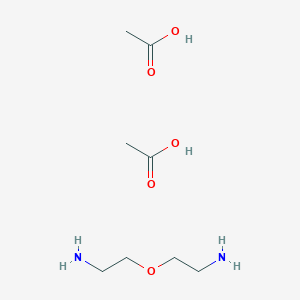
acetic acid;2-(2-aminoethoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-aminoethoxy)ethanamine typically involves the reaction of 2-aminoethanol with chloroacetic acid. The process can be summarized in the following steps :
Step 1: Synthesis of 2-(2-chloroethoxy)ethanol by reacting 2-aminoethanol with chloroacetic acid in the presence of a base such as potassium carbonate.
Step 2: The intermediate product is then reacted with sodium bromide and dibenzylamine in acetonitrile at elevated temperatures to form the desired compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-aminoethoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Acetic acid;2-(2-aminoethoxy)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;2-(2-aminoethoxy)ethanamine involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-aminoethoxy)ethoxy)ethanol
- 2-(2-(2-aminoethoxy)ethoxy)propanoic acid
- 2-(2-(2-aminoethoxy)ethoxy)butanoic acid
Uniqueness
Acetic acid;2-(2-aminoethoxy)ethanamine is unique due to its specific structure, which combines an aminoethoxy group with an acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .
Properties
CAS No. |
1375090-12-2 |
|---|---|
Molecular Formula |
C8H20N2O5 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
acetic acid;2-(2-aminoethoxy)ethanamine |
InChI |
InChI=1S/C4H12N2O.2C2H4O2/c5-1-3-7-4-2-6;2*1-2(3)4/h1-6H2;2*1H3,(H,3,4) |
InChI Key |
SGCIOJPDUQHHDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(COCCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



